3-(2,2,3,3-tetrafluoropropoxy)propyl-1-ene carbonate

Lithium Metal Battery Electrolyte Additive Capacity Retention

3-(2,2,3,3-Tetrafluoropropoxy)propyl-1-ene carbonate, also known as 4-[(2,2,3,3-tetrafluoropropoxy)methyl]-1,3-dioxolan-2-one (HFEEC), is a fluorinated cyclic carbonate featuring an allyl carbonate backbone and a tetrafluoropropoxy substituent. The compound possesses the molecular formula C₇H₈F₄O₄ and a molecular weight of 232.13 g/mol.

Molecular Formula C7H8F4O4
Molecular Weight 232.13 g/mol
CAS No. 879496-46-5
Cat. No. B8017572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2,3,3-tetrafluoropropoxy)propyl-1-ene carbonate
CAS879496-46-5
Molecular FormulaC7H8F4O4
Molecular Weight232.13 g/mol
Structural Identifiers
SMILESC1C(OC(=O)O1)COCC(C(F)F)(F)F
InChIInChI=1S/C7H8F4O4/c8-5(9)7(10,11)3-13-1-4-2-14-6(12)15-4/h4-5H,1-3H2
InChIKeyQGDPMSPKJHCTMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,2,3,3-Tetrafluoropropoxy)propyl-1-ene Carbonate (CAS 879496-46-5): Chemical Identity and Procurement Baseline


3-(2,2,3,3-Tetrafluoropropoxy)propyl-1-ene carbonate, also known as 4-[(2,2,3,3-tetrafluoropropoxy)methyl]-1,3-dioxolan-2-one (HFEEC), is a fluorinated cyclic carbonate featuring an allyl carbonate backbone and a tetrafluoropropoxy substituent [1]. The compound possesses the molecular formula C₇H₈F₄O₄ and a molecular weight of 232.13 g/mol [1]. It is commercially available with purities typically at or above 98% [2]. The compound is primarily investigated as an electrolyte solvent or additive in lithium-based energy storage systems, and its allyl carbonate functionality suggests potential utility as a monomer for fluorinated polymer synthesis .

Electrochemical negative control for Li-metal anode SEI structure-property studies
Polymerizable fluorinated monomer for solid/gel polymer electrolyte synthesis
Patented additive candidate for high-temperature lithium-ion capacitor (LIC) electrolytes

Why 3-(2,2,3,3-Tetrafluoropropoxy)propyl-1-ene Carbonate Cannot Be Substituted with Generic Fluorinated Carbonates


The performance of fluorinated carbonates in lithium metal batteries is exquisitely sensitive to the nature of the fluorine-containing substituent [1]. Direct substitution of fluorine atoms on the cyclic carbonate ring (as in FEC or DFEC) profoundly enhances the stability of the lithium metal anode by promoting the formation of a robust, LiF-rich solid-electrolyte interface (SEI) [2]. In stark contrast, the introduction of fluoroalkyl or alkoxy substituents, such as the tetrafluoropropoxy group in 3-(2,2,3,3-tetrafluoropropoxy)propyl-1-ene carbonate (HFEEC), is demonstrably detrimental to cycling stability [3]. This compound does not offer any stabilization advantage over the baseline solvent ethylene carbonate (EC) and is outperformed by simpler fluorinated analogs like FEC and DFEC [4]. Consequently, a procurement decision cannot be based on fluorine content alone; the precise structural presentation of fluorine dictates whether the compound functions as a performance-enhancing SEI enabler or an inert, or even detrimental, solvent.

vs. FEC / DFEC Fluoroalkyl substituents may not promote stable SEI; cycling stability may differ significantly from ring-fluorinated carbonates.
vs. EC baseline Reported performance may not offer stabilization advantage; procurement based on fluorine content alone may not align with Li-metal anode goals.
vs. Non-polymerizable carbonates Allyl carbonate functionality may introduce polymerization reactivity; solvent-only applications may require review.

Quantitative Differentiation Evidence for 3-(2,2,3,3-Tetrafluoropropoxy)propyl-1-ene Carbonate vs. In-Class Analogs


Comparative Capacity Retention in Li/NMC622 Full Cells: HFEEC vs. FEC vs. DFEC

In a direct comparative study of cyclic carbonates as SEI enablers for lithium metal batteries, 3-(2,2,3,3-tetrafluoropropoxy)propyl-1-ene carbonate (HFEEC) was evaluated against monofluoroethylene carbonate (FEC) and difluoroethylene carbonate (DFEC) in Li/Ni₀.₆Mn₀.₂Co₀.₂O₂ (NMC622) full cells [1]. While FEC and DFEC enabled stable cycling, HFEEC, along with other fluoroalkyl- and alkoxy-substituted carbonates, did not offer extra stability over the baseline solvent, ethylene carbonate (EC) [2].

Capacity Retention
Head-to-head
HFEEC: no improvement vs. EC
FEC: ~31% after 400 cyc
DFEC: >82% after 400 cyc
Reported SEI-enabler context: fluoroalkyl substitution may not support cycling stability.
Li/NMC622, C/3 cycling, 1.2M LiPF₆ EC/EMC
Lithium Metal Battery Electrolyte Additive Capacity Retention

Comparative High-Voltage Stability: Leakage Current Analysis for HFEEC vs. FEC and DFEC

The oxidative stability of HFEEC-based electrolytes was assessed via static leakage current measurements in Li/NMC622 cells across a voltage range of 4.2 V to 4.7 V [1]. Electrolytes containing HFEEC and its analog NFPEC exhibited the highest leakage currents across this entire voltage window, indicating poor high-voltage stability and susceptibility to parasitic oxidation at the cathode [2]. In contrast, FEC- and DFEC-based electrolytes displayed significantly lower leakage currents, with DFEC demonstrating the lowest values and, therefore, the highest oxidative stability [3].

High-Voltage Stability
Head-to-head
HFEEC: highest leakage current
DFEC: lowest leakage current
Reported oxidative stability context: may not align with high-voltage cathode compatibility.
4.2–4.7 V vs. Li/Li⁺, Li/NMC622 cells
High-Voltage Stability Leakage Current Oxidative Stability

Ionic Conductivity Comparison: HFEEC vs. EC, FEC, DFEC, and TFPC

The ionic conductivity of electrolytes based on various cyclic carbonates was measured between 10 °C and 60 °C [1]. Electrolytes containing HFEEC or NFPEC exhibited lower ionic conductivity compared to those based on EC, FEC, DFEC, and TFPC across the entire temperature range [2]. This reduction is attributed to the increased viscosity imparted by the bulky fluoroalkyl and alkoxy substituents [3].

Ionic Conductivity
Class-level
Lower conductivity vs. EC, FEC, DFEC, TFPC
Reported transport context: bulky substituent may reduce rate capability.
10–60 °C, 1.2M LiPF₆ EC/EMC; exact values not provided
Ionic Conductivity Electrolyte Rate Performance

Utility as a Polymerizable Monomer for Fluorinated Solid Electrolytes

3-(2,2,3,3-tetrafluoropropoxy)propyl-1-ene carbonate contains an allyl carbonate functional group, which is amenable to free-radical polymerization [1]. This structural feature differentiates it from non-polymerizable cyclic carbonates like EC, FEC, and DFEC, which function solely as solvents or SEI-forming additives. It has been proposed as a monomer for synthesizing fluorinated polymers with enhanced chemical resistance and durability, and specifically for use in polymeric solid electrolytes . A related class of allyl carbonate monomers has been patented for the preparation of solid polymer electrolytes for lithium batteries [2].

Polymerizable Monomer
Class-level
Allyl carbonate group enables free-radical polymerization
Supports polymer electrolyte synthesis workflow; fluorinated moiety may be incorporated into backbone.
Patented for solid polymer electrolytes; kinetics data not available
Polymer Electrolyte Monomer Fluorinated Polymer

Inclusion in Lithium-Ion Capacitor Electrolyte Formulations

3-(2,2,3,3-tetrafluoropropoxy)propyl-1-ene carbonate (HFEEC) is explicitly claimed as a solvent or additive component in electrolyte formulations for lithium-ion capacitors (LICs) [1]. The patent literature describes its use in combination with other components like fluoroethylene carbonate (FEC) and hydrofluoroethers (HFEs) to improve capacitor electrical performance, particularly at elevated temperatures (e.g., 65 °C) [2]. While no direct comparative performance data is provided in the abstract, the inclusion of HFEEC in these formulations suggests it may offer advantages in this specific application that are not observed in lithium metal batteries.

LIC Electrolyte Additive
Supporting evidence
Claimed in patent literature for high-temperature LIC formulations
Supports lithium-ion capacitor research context; performance data to verify.
Operating temperature up to 65 °C; no comparative data provided
Lithium-Ion Capacitor Electrolyte Additive High-Temperature Performance

Defined Application Scenarios for 3-(2,2,3,3-Tetrafluoropropoxy)propyl-1-ene Carbonate Based on Comparative Evidence


Negative Control in Lithium Metal Battery SEI Studies

Researchers investigating structure-property relationships of electrolyte additives for lithium metal anodes can utilize 3-(2,2,3,3-tetrafluoropropoxy)propyl-1-ene carbonate (HFEEC) as a well-characterized negative control. Its established inability to improve cycling stability or form a robust SEI on lithium metal, in contrast to FEC and DFEC, makes it a valuable benchmark for demonstrating the detrimental effect of fluoroalkyl/alkoxy substituents [1].

Monomer for Fluorinated Solid or Gel Polymer Electrolytes

The allyl carbonate moiety of 3-(2,2,3,3-tetrafluoropropoxy)propyl-1-ene carbonate enables its use as a polymerizable monomer [2]. This application leverages its unique structure for synthesizing fluorinated poly(allyl carbonate) matrices for solid-state or gel polymer electrolytes, where the fluorine content may enhance properties like chemical resistance or lithium-ion transference number, distinct from its performance as a liquid solvent [3].

Specialty Additive in High-Temperature Lithium-Ion Capacitor Electrolytes

Based on its inclusion in patent literature, this compound is a candidate additive for formulating electrolytes in lithium-ion capacitors (LICs), potentially improving performance at elevated temperatures (e.g., 65 °C) [4]. Its selection would be based on the specific claims of these formulations rather than on general-purpose battery electrolyte performance.

Synthesis of Fluorinated Coatings and Adhesives

As a fluorinated monomer with an allyl carbonate group, this compound can be copolymerized to create polymeric coatings and adhesives with enhanced chemical resistance and durability . This application is supported by its commercial promotion for polymer production and leverages its polymerizable nature rather than its electrochemical properties .

Application
Selection Property
Validation Focus
Li-metal SEI negative control
Fluoroalkyl-substituted cyclic carbonate
Cycling stability and SEI composition vs. FEC/DFEC
Fluorinated polymer electrolyte synthesis
Polymerizable allyl carbonate monomer
Polymerization kinetics and ionic conductivity of resulting matrix
High-temperature LIC electrolyte
Patented formulation component
Capacitance retention and gas evolution at elevated temperature
Fluorinated coatings/adhesives
Fluorinated allyl carbonate building block
Chemical resistance and mechanical durability of copolymer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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